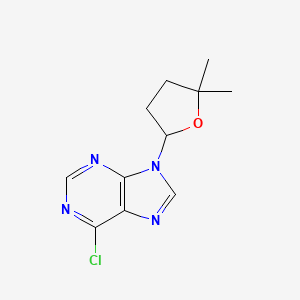

6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-9-(5,5-dimethyloxolan-2-yl)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O/c1-11(2)4-3-7(17-11)16-6-15-8-9(12)13-5-14-10(8)16/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQNBBUVMZQOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)N2C=NC3=C2N=CN=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00808987 | |

| Record name | 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00808987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62396-87-6 | |

| Record name | 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00808987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 9 5,5 Dimethyloxolan 2 Yl 9h Purine

Strategies for Purine (B94841) N9-Glycosylation (or N9-Alkylation) with Oxolane Derivatives

The selective introduction of substituents at the N9-position of the purine ring is a critical step in the synthesis of many purine-based compounds. Direct alkylation of purine derivatives can often lead to a mixture of N7 and N9 regioisomers, with the thermodynamically more stable N9 isomer typically predominating. nih.gov

Specific Synthetic Routes to 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine

One plausible route involves the coupling of 6-chloropurine (B14466) with a 2-halo-5,5-dimethyloxolane under basic conditions. nih.govmdpi.com The reaction of 6-chloropurine with an appropriate halo-ether in a polar aprotic solvent like DMF, in the presence of a base such as potassium carbonate, typically yields a mixture of the N9 and N7 alkylated products. mdpi.com Heating the reaction mixture can often lead to the conversion of the less stable N7-isomer to the desired N9-isomer. mdpi.com

Alternatively, the Mitsunobu reaction provides a powerful method for the N9-alkylation of purines with alcohols. clockss.orgnih.gov This reaction, utilizing a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), allows for the coupling of 6-chloropurine with 5,5-dimethyloxolan-2-ol. The Mitsunobu reaction is known for its generally high regioselectivity for the N9-position of purines. clockss.org

Synthesis of Key Intermediates and Precursor Oxolanes

The synthesis of the crucial 5,5-dimethyloxolane precursor can be achieved through several established routes for oxolane formation. A common strategy involves the cyclodehydration of a corresponding diol. For instance, the synthesis of 2,2,5,5-tetramethyloxolane is accomplished by the cyclodehydration of 2,5-dimethylhexane-2,5-diol using a zeolite catalyst. mdpi.com A similar approach could be envisioned for the synthesis of 5,5-dimethyloxolan-2-ol from an appropriate triol.

Another relevant method involves the transformation of a homoallylic alcohol. For example, 2-hexyl-4-hydroxytetrahydrofuran has been synthesized from 1-decen-4-ol through methods involving epoxidation followed by intramolecular cyclization. researchgate.net A 2-halo-5,5-dimethyloxolane intermediate could potentially be synthesized from a suitable precursor alcohol via standard halogenation reactions. The conversion of an alcohol to an acetate, such as in the synthesis of 2,2-Dimethyl-3-acetoxy-5-benzyloxymethyl-5-ethyloxolane, is also a common transformation in the preparation of oxolane intermediates. prepchem.com

Optimization of Reaction Conditions and Yields

For direct alkylation methods, optimization of reaction conditions is crucial for maximizing the yield of the desired N9-isomer. Key parameters to consider include the choice of base, solvent, reaction temperature, and reaction time. While stronger bases can facilitate the deprotonation of the purine, they may also lead to side reactions. The use of milder bases like potassium carbonate is common. mdpi.com As mentioned, thermal isomerization can be employed to convert the N7- to the N9-product. mdpi.com

In the case of the Mitsunobu reaction, the yield and regioselectivity can be influenced by the specific phosphine and azodicarboxylate reagents used, as well as the solvent and temperature. The presence of molecular sieves has been shown to sometimes enhance the yields in similar reactions. clockss.org

Table 1: General Conditions for N9-Alkylation of 6-Chloropurine

| Method | Reagents | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| Direct Alkylation | 6-Chloropurine, Alkyl Halide, Base (e.g., K₂CO₃) | DMF, DMSO | Room Temp. to Reflux | Potential for N7/N9 isomer mixture; thermal isomerization may be required. |

Derivatization Reactions at the 6-Chloro Position of the Purine Ring

The chlorine atom at the C6-position of the purine ring in this compound is a versatile handle for introducing a wide range of functional groups, significantly expanding the chemical space accessible from this intermediate.

Nucleophilic Aromatic Substitution Reactions for Functional Group Introduction

The electron-withdrawing nature of the purine ring system facilitates nucleophilic aromatic substitution (SNAr) at the C6-position. This allows for the displacement of the chloride with a variety of nucleophiles.

Amination: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a high-boiling solvent such as n-butanol, leads to the formation of 6-aminopurine derivatives.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides results in the corresponding 6-alkoxy or 6-aryloxypurines.

Thiolation: Reaction with thiols or thiophenols in the presence of a base provides 6-thiopurines.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and are highly applicable to the derivatization of 6-chloropurines.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the 6-chloropurine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the C6-position.

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties by coupling the 6-chloropurine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr amination. It allows for the coupling of the 6-chloropurine with a wide range of amines, including those that may be poor nucleophiles under SNAr conditions.

Table 2: Derivatization Reactions at the 6-Chloro Position

| Reaction Type | Coupling Partner | Catalyst/Reagents | Typical Product |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amine, Alcohol, Thiol | Base (e.g., DIPEA) | 6-Amino, 6-Alkoxy, or 6-Thiopurine |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd Catalyst, Base | 6-Aryl, 6-Heteroaryl, or 6-Vinylpurine |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | 6-Alkynylpurine |

Modifications to the 5,5-Dimethyloxolan-2-yl Ring System

The 5,5-dimethyloxolan-2-yl (also known as a 5,5-dimethyltetrahydrofuran) ring serves as a crucial sugar mimic in this nucleoside analogue. Its stereochemistry and potential for further functionalization are of significant interest for modulating biological activity.

The creation of enantiomerically pure oxolane precursors is paramount for the synthesis of stereochemically defined nucleoside analogues. Various strategies have been developed for the asymmetric synthesis of substituted tetrahydrofurans. researchgate.netrsc.org One effective approach begins with enantiomerically pure lactone acids, which can be converted to the desired chiral tetrahydrofuran (B95107) derivatives in a few steps. researchgate.netresearchgate.net

A plausible pathway could involve the asymmetric reduction of a suitable ketone precursor or the cyclization of a chiral diol. For instance, nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has proven effective for constructing functionalized chiral tetrahydrofuran rings with high enantioselectivity. rsc.org Another established method involves the dehydration of pentoses, using a hydrazone-based strategy to form a chiral tetrahydrofuran scaffold, which can then be further modified. nih.gov

Below is a representative table outlining a potential stereoselective synthesis pathway for a key chiral intermediate.

| Step | Reaction | Key Reagents and Conditions | Typical Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| 1 | Asymmetric Aldol Reaction | Proline catalyst, aldehyde, acetone | 85-95% | >98% |

| 2 | Diastereoselective Reduction | NaBH4, CeCl3·7H2O (Luche reduction) | 90-98% | - |

| 3 | Intramolecular Cyclization | Acid catalyst (e.g., TsOH), heat | 80-90% | >98% |

| 4 | Activation for Coupling | Convert hydroxyl to leaving group (e.g., tosylate, bromide) | >95% | >98% |

Introducing new functional groups onto the saturated oxolane ring post-synthesis presents a significant chemical challenge due to the relative inertness of C-H bonds. However, strategic approaches can be employed. One method involves the synthesis of oxolane precursors that already contain functional handles, which are carried through the coupling reaction with the purine base.

Alternatively, direct functionalization can be attempted, often through radical-based reactions. For example, regioselective C-H activation or halogenation at positions less sterically hindered and electronically activated (such as C3 or C4) could provide an entry point for nucleophilic substitution. The success of such transformations would heavily depend on the directing effects of the existing substituents and the stability of the purine ring under the required reaction conditions.

The following table summarizes hypothetical functionalization strategies for the 5,5-dimethyloxolan-2-yl ring.

| Target Functionality | Proposed Reaction | Reagents and Conditions | Potential Position of Functionalization |

|---|---|---|---|

| Hydroxyl (-OH) | Radical Bromination followed by SN2 | 1. NBS, light/AIBN; 2. H2O, base | C3 or C4 |

| Azide (-N3) | Mitsunobu Reaction (from precursor alcohol) | DPPA, DEAD, PPh3 | C3 or C4 |

| Fluorine (-F) | Deoxyfluorination (from precursor alcohol) | DAST or Deoxo-Fluor® | C3 or C4 |

| Amino (-NH2) | Reduction of Azide | H2, Pd/C or PPh3, H2O | C3 or C4 |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

The unambiguous confirmation of the structure and purity of this compound requires a suite of advanced analytical techniques. Each method provides complementary information essential for a complete molecular characterization.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the target molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which provides further confirmation of the structure. Tandem MS (MS/MS) experiments can elucidate fragmentation pathways, revealing structural motifs such as the loss of the oxolane ring or specific cleavages within the purine core.

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Formula | C11H13ClN4O |

| Calculated Exact Mass [M+H]+ (for 35Cl) | 269.0851 |

| Calculated Exact Mass [M+H]+ (for 37Cl) | 271.0821 |

| Isotopic Ratio [M+H]+ / [M+2+H]+ | ~100 : 32 |

| Primary Fragmentation Ion | [M - C6H11O]+ (loss of dimethyloxolane) |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. nih.govmanchester.ac.uk A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for the unambiguous assignment of all proton and carbon signals.

¹H NMR: Provides information on the number of different proton environments, their chemical shifts, spin-spin coupling, and integration.

¹³C NMR: Shows the number of unique carbon environments.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, which is crucial for mapping out the spin systems within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for identifying the connection point between the purine and oxolane moieties. A key correlation would be observed between the anomeric proton of the oxolane ring (H-2') and the C4 and C8 carbons of the purine ring, confirming N9-alkylation.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Purine H-2 | ~8.6 | ~152 | C4, C6 |

| Purine H-8 | ~8.7 | ~145 | C4, C5, N7 |

| Oxolane H-2' (anomeric) | ~6.3 (dd) | ~88 | Purine C4, Purine C8, Oxolane C5' |

| Oxolane H-3' | 1.9-2.2 (m) | ~25 | C2', C4', C5' |

| Oxolane H-4' | 2.3-2.5 (m) | ~40 | C3', C5' |

| Oxolane CH3 (gem-dimethyl) | ~1.3 (s), ~1.4 (s) | ~27, ~29 | C4', C5' |

When suitable single crystals can be grown, X-ray crystallography provides the definitive solid-state structure of a molecule. nih.govresearchgate.net This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry. For this compound, crystallographic analysis would reveal the conformation of the oxolane ring (e.g., envelope or twist), the relative orientation (syn or anti) of the purine base with respect to the sugar mimic, and the planarity of the purine ring system. Furthermore, it provides insight into the crystal packing and identifies intermolecular interactions, such as hydrogen bonds or π-π stacking, which can influence the material's physical properties. chemrxiv.orgnih.govchemrxiv.org

| Crystallographic Parameter | Hypothetical Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Oxolane Ring Puckering | Envelope Conformation |

| Glycosidic Torsion Angle (χ) | Anti conformation |

| Key Intermolecular Interaction | π-π stacking between purine rings |

Molecular Interactions and Biochemical Mechanisms of Action

Investigation of Molecular Recognition and Binding Affinities with Biological Macromolecules

The biological activity of a purine (B94841) analogue is fundamentally dependent on its ability to interact with and bind to biological macromolecules. These interactions can lead to the modulation of various cellular processes.

Binding to Enzymes Involved in Purine Metabolism or Nucleic Acid Processing

Purine analogues frequently exert their effects by targeting enzymes crucial for purine metabolism and nucleic acid synthesis. Given its structure, 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine could potentially interact with several key enzymes. The 6-chloro substituent is an important feature, as it can be displaced by nucleophiles, a reaction that can be catalyzed by certain enzymes.

One potential target is purine nucleoside phosphorylase (PNP) , an enzyme involved in the purine salvage pathway. While some modified purine nucleosides are substrates for PNP, others can act as inhibitors. The bulky 5,5-dimethyloxolan-2-yl group at the N9 position might influence its recognition and binding by the enzyme's active site.

Another class of enzymes that could be targeted are kinases , which are responsible for phosphorylating nucleosides to their active nucleotide forms. The ability of this compound to be phosphorylated would be a critical determinant of its potential to be incorporated into nucleic acids or to act as an inhibitor of polymerases. The structural modifications on the oxolane ring could affect its recognition by cellular nucleoside and nucleotide kinases.

Furthermore, enzymes involved in the de novo purine biosynthesis pathway could also be potential targets. Purine analogues can mimic natural purine pathway intermediates or products, leading to feedback inhibition or allosteric modulation of these enzymes.

Table 1: Potential Enzyme Interactions of this compound (Hypothetical)

| Enzyme Class | Potential Interaction | Expected Consequence |

| Purine Nucleoside Phosphorylase | Substrate or Inhibitor | Alteration of purine salvage pathway |

| Nucleoside/Nucleotide Kinases | Substrate or Inhibitor | Activation or inhibition of nucleotide synthesis |

| DNA/RNA Polymerases | Inhibitor | Disruption of nucleic acid synthesis |

| Enzymes of de novo purine synthesis | Allosteric modulator/Inhibitor | Disruption of purine production |

Interactions with DNA or RNA Structures: Intercalation or Groove Binding Studies

Purine analogues can interact with nucleic acids through various modes, including intercalation between base pairs or binding to the major or minor grooves. The planar purine ring system of this compound suggests the possibility of such interactions.

Intercalation typically involves the insertion of a planar molecule between the base pairs of DNA, causing a distortion of the double helix. This can interfere with DNA replication and transcription. While the purine core is planar, the non-planar and bulky 5,5-dimethyloxolan-2-yl substituent at the N9 position might sterically hinder its ability to effectively intercalate.

Groove binding , on the other hand, involves the fitting of a molecule into the major or minor groove of the DNA helix. This mode of interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. The substituents on the purine ring and the oxolane moiety would play a crucial role in determining the specificity and affinity of groove binding.

Without experimental data from techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, or molecular modeling, the precise mode of interaction with DNA or RNA remains speculative.

Cellular Uptake Mechanisms and Intracellular Transport Pathways (Focus on Biochemical Processes)

For any compound to exert an intracellular effect, it must first cross the cell membrane. The physicochemical properties of this compound will dictate its preferred mechanism of cellular entry.

Passive Diffusion versus Active Transport Studies in Cellular Models

Passive diffusion is a mechanism by which small, lipophilic molecules cross the cell membrane down their concentration gradient. The presence of the chloro group and the dimethyloxolane moiety likely increases the lipophilicity of the molecule compared to a simple purine base, which might allow for some degree of passive diffusion.

However, many nucleoside and nucleobase analogues rely on active transport mechanisms for efficient cellular uptake. These processes are mediated by membrane transporter proteins and can move substrates against their concentration gradient.

Role of Nucleoside Transporters in Compound Internalization

The cellular uptake of many purine analogues is facilitated by nucleoside transporters. There are two main families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).

Equilibrative Nucleoside Transporters (ENTs) : These transporters facilitate the bidirectional movement of nucleosides across the cell membrane down their concentration gradient.

Concentrative Nucleoside Transporters (CNTs) : These are active transporters that couple the uptake of nucleosides to the sodium ion gradient.

The structural similarity of this compound to natural nucleosides suggests that it could be a substrate for one or more of these transporters. The specific transporter(s) involved would depend on the precise stereochemistry and conformation of the dimethyloxolane ring. Competitive uptake studies with known nucleoside transporter substrates would be necessary to elucidate the role of these transporters in its internalization.

Intracellular Biotransformation and Metabolite Identification (Excluding Toxicological Aspects)

Once inside the cell, this compound is likely to undergo enzymatic modification. The identification of its metabolites is crucial for understanding its mechanism of action.

A probable metabolic pathway for 6-chloropurine (B14466) derivatives involves the displacement of the chlorine atom at the 6-position. This can occur through enzymatic or non-enzymatic reactions with intracellular nucleophiles such as glutathione. For instance, a similar compound, 9-norbornyl-6-chloropurine, has been shown to be a substrate for glutathione S-transferase (GST), leading to the formation of a glutathione conjugate.

Another potential biotransformation is phosphorylation of the oxolane moiety, if it mimics a ribose sugar sufficiently well to be recognized by cellular kinases. This would lead to the formation of nucleotide analogues, which could then be the active form of the compound, potentially inhibiting polymerases or being incorporated into nucleic acids.

Hydroxylation of the purine ring or the dimethyloxolane group by cytochrome P450 enzymes is also a possibility, leading to more polar metabolites that can be more easily excreted from the cell.

Table 2: Potential Intracellular Biotransformation Pathways (Hypothetical)

| Transformation | Enzyme Family | Potential Metabolite(s) |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | S-(9-(5,5-dimethyloxolan-2-yl)-9H-purin-6-yl)glutathione |

| Phosphorylation | Nucleoside/Nucleotide Kinases | This compound mono-, di-, and triphosphates |

| Hydroxylation | Cytochrome P450s | Hydroxylated derivatives of the parent compound |

Phosphorylation by Kinases and Formation of Nucleotide Analogues

The conversion of nucleoside analogues to their corresponding nucleotide forms through phosphorylation by cellular kinases is a critical activation step for many such compounds. This process allows them to mimic endogenous nucleotides and interfere with nucleic acid synthesis and other nucleotide-dependent processes. Currently, there is no specific published research detailing the phosphorylation of this compound by cellular kinases or the subsequent formation of its nucleotide analogues.

Enzymatic Degradation Pathways and Metabolite Profiling

The metabolic fate of a synthetic compound within an organism is a key determinant of its potential therapeutic efficacy and duration of action. Enzymatic degradation can either inactivate the compound or, in some cases, convert it into other active metabolites. As of the latest review of scientific literature, specific studies on the enzymatic degradation pathways and the resulting metabolite profile of this compound have not been reported.

Elucidation of Specific Cellular and Subcellular Targets

Identifying the precise molecular targets of a compound is crucial for understanding its mechanism of action. For purine analogues, these targets are often enzymes involved in nucleotide metabolism or DNA and RNA polymerases.

Mechanistic Studies of Enzyme Inhibition or Activation In Vitro

In vitro enzymatic assays are fundamental to characterizing the inhibitory or activatory potential of a compound against specific purified enzymes. Such studies provide quantitative data, such as IC50 or Ki values, that describe the potency of the interaction. At present, there are no publicly available in vitro studies that have investigated the inhibitory or activatory effects of this compound on specific enzymes.

Impact on Specific Cellular Pathways and Processes (e.g., DNA replication, transcription)

Given that many purine analogues function by interfering with DNA replication or transcription, it is plausible that this compound could have similar effects. However, research detailing the impact of this specific compound on cellular processes such as DNA synthesis, RNA transcription, or signal transduction pathways has not yet been published in the peer-reviewed scientific literature.

Identification of Protein-Compound Adducts or Complexes

The formation of covalent adducts or stable non-covalent complexes between a compound and its protein target can provide definitive evidence of a direct interaction. Techniques such as mass spectrometry are often employed to identify such adducts. To date, there is no available research that has identified any protein-compound adducts or complexes involving this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on the Purine (B94841) Ring

The purine scaffold is a cornerstone in the development of biologically active molecules, largely due to its prevalence in natural compounds essential to life, such as in DNA and RNA. researchgate.net Synthetic modifications to the purine ring system allow for the fine-tuning of a compound's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.

The chlorine atom at the C6 position of the purine ring is a critical feature of 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine. As an electron-withdrawing group, it modulates the electron density of the entire purine system. This electronic influence can affect the pKa of the purine nitrogens and the molecule's ability to participate in hydrogen bonding and π-stacking interactions, which are often crucial for binding to biological targets like enzymes or receptors.

Perhaps more significantly, the 6-chloro group serves as an excellent leaving group, making the C6 position susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of purine chemistry, enabling the synthesis of a wide array of 6-substituted purine derivatives. nih.govbiosynth.com For instance, the chloro group can be readily displaced by amines, thiols, and alcohols to generate compounds with diverse functionalities and biological activities. researchgate.netnih.gov This synthetic tractability makes 6-chloropurine (B14466) derivatives valuable intermediates in medicinal chemistry for creating libraries of compounds for screening. The reactivity of the 6-chloro substituent is thus a key determinant of the compound's potential to be a versatile precursor for more complex molecules.

While the target molecule is specifically substituted at the C6 and N9 positions, understanding the impact of modifications at other positions is crucial for developing a comprehensive SAR profile.

C2 and C8 Positions: Computational studies on purine and adenine (B156593) derivatives have shown that substituents at the C8 position have a more potent influence on the electronic structure than those at the C2 or N-positions. acs.org Functionalization at the C8 position can also significantly affect the preferential conformation around the glycosidic bond, favoring a syn arrangement, which is less common for natural nucleosides. nih.govmdpi.com Modifications at the C2 position, such as the introduction of trifluoromethyl or amino groups, also alter the electronic landscape and can be pivotal for target-specific interactions. nih.govnih.gov For example, the presence of a chlorine atom at C2 in conjunction with a substitution at C6 has been explored for its effect on the inhibition of enzymes like purine nucleoside phosphorylase. nih.gov

N7 and N9 Positions: The alkylation of the purine ring can occur at either the N7 or N9 position, leading to regioisomers with distinct biological and physical properties. acs.org The N9-substituted isomer, as seen in the title compound, is often the thermodynamically more stable product. acs.org The specific attachment at N9 is critical as it mimics the N-glycosidic bond found in natural nucleosides, positioning the sugar-like moiety in a defined spatial orientation relative to the purine base. Directing substitution to the N7 position is less common but represents an area of chemical exploration for novel derivatives. acs.org

Table 1: Impact of Substituents at C2 and C8 of the Purine Ring on Activity This table is generated based on findings from related purine analogs.

| Position | Substituent Type | General Impact on Molecular Properties & Activity |

|---|---|---|

| C2 | Halogens (e.g., -Cl) | Increases electrophilicity of the purine ring; can enhance binding affinity. nih.gov |

| Amino (-NH2) | Acts as a hydrogen bond donor; often crucial for specific receptor interactions. nih.gov | |

| Alkyl (e.g., -CH3) | Increases lipophilicity and steric bulk. | |

| C8 | Halogens (e.g., -Br) | Serves as a handle for further functionalization via cross-coupling reactions. mdpi.com |

Investigation of the 5,5-Dimethyloxolan-2-yl Moiety's Contribution to Molecular Activity

Chirality plays a central role in the interaction between small molecules and biological macromolecules. nih.govrsc.org The oxolane (tetrahydrofuran) ring in this compound contains a stereocenter at the C2 position (the point of attachment to the purine N9). The absolute configuration (R or S) at this center is expected to have a profound impact on the molecule's biological activity. Enantiomers often exhibit significantly different, and sometimes opposing, biological effects due to the three-dimensional nature of binding pockets in proteins. The specific stereochemistry dictates how the oxolane ring and the purine base are presented to a target, influencing the feasibility of forming key interactions.

The most distinctive feature of the oxolane moiety is the gem-dimethyl group at the C5 position. These methyl groups have several important consequences for the molecule's structure-property profile:

Steric Hindrance: The two methyl groups introduce significant steric bulk. This bulk can influence the conformation of the oxolane ring and restrict rotation around the N9-C2 bond, potentially locking the molecule into a preferred orientation.

Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity (hydrophobicity) of the molecule. This can enhance its ability to cross cell membranes and may favor interactions with hydrophobic pockets within a protein binding site.

Conformational Rigidity: The presence of the gem-dimethyl group restricts the flexibility of the five-membered oxolane ring. This pre-organization of the ligand's conformation can be entropically favorable for binding, as less conformational freedom is lost upon interaction with a receptor.

Table 2: Influence of Oxolane Ring Substitution on Molecular Properties This table presents a theoretical comparison based on general medicinal chemistry principles.

| Substitution Pattern | Expected Impact on Lipophilicity | Expected Impact on Conformational Flexibility | Potential SAR Implications |

|---|---|---|---|

| Unsubstituted Oxolane | Baseline | High | Flexible ligand, may adapt to multiple binding sites. |

| Monomethyl Oxolane | Increased | Moderately Reduced | Introduces a new steric element and potential hydrophobic interaction point. |

| 5,5-Dimethyl Oxolane | Significantly Increased | Significantly Reduced | Increased membrane permeability; conformationally constrained, leading to higher binding specificity. |

Conformational Analysis of this compound and its Analogues

Oxolane Ring Pucker: Five-membered rings like oxolane are not planar and adopt puckered conformations to relieve ring strain. The two most common conformations are the "envelope" and "twist" forms. The specific pucker adopted influences the relative orientation of the substituents on the ring, which in turn affects how the molecule presents itself to a binding partner. The 5,5-dimethyl substitution is expected to strongly influence the preferred puckering mode.

Glycosidic Bond Torsion (syn vs. anti): The rotation around the bond connecting the purine N9 and the oxolane C2 defines the relative orientation of the two ring systems. The anti conformation, where the C6 of the purine points away from the oxolane ring, is typically favored in natural nucleosides. The syn conformation, where the C6 is positioned over the sugar mimic, is less common but can be induced by bulky substituents, particularly at the C8 position of the purine ring. mdpi.com The steric interactions between the purine ring and the 5,5-dimethyl-substituted oxolane moiety will play a crucial role in determining the energetic preference for the syn or anti conformer.

Table 3: Key Conformational Parameters of Purine Nucleoside Analogs

| Conformational Feature | Description | Key Influencing Factors |

|---|---|---|

| Glycosidic Torsion | Rotation around the N9-C1' (or equivalent) bond, resulting in syn or anti conformations. | Steric bulk at C8 of the purine and C2'/C5' of the sugar moiety. mdpi.com |

| Sugar Pucker | The non-planar conformation of the five-membered furanose or oxolane ring (e.g., envelope, twist). | Substituents on the sugar ring; intramolecular hydrogen bonding. |

Solution-State Conformations via NMR and Molecular Dynamics

While specific Nuclear Magnetic Resonance (NMR) and molecular dynamics studies for this compound are not extensively detailed in publicly available literature, the conformational behavior of this molecule in solution can be inferred from studies on analogous purine nucleosides and related derivatives.

The solution-state conformation of such compounds is typically characterized by two main features: the puckering of the oxolane (tetrahydrofuran) ring and the orientation of the purine base relative to this ring, defined by the torsion angle around the N9-C1' glycosidic bond.

Oxolane Ring Pucker: The five-membered oxolane ring is not planar and typically adopts one of two preferred low-energy conformations: the "envelope" (E) or the "twist" (T) form. In these conformations, one or two atoms, respectively, are out of the plane formed by the remaining atoms, which minimizes torsional strain. For the 5,5-dimethyl substituted oxolane ring, the conformational equilibrium would be influenced by the steric bulk of the gem-dimethyl group.

Glycosidic Bond Orientation: The purine base can rotate around the N9-C1' bond, leading to two main conformational isomers: syn and anti. In the anti conformation, the smaller imidazole (B134444) ring of the purine is positioned over the oxolane ring, which is generally the more stable and biologically relevant conformation for most purine nucleosides. The syn conformation, where the larger pyrimidine (B1678525) ring is above the sugar moiety, is typically less favored due to steric hindrance.

NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are powerful tools for determining these conformational preferences in solution. For instance, ¹H-NMR data for related 6-chloropurine derivatives provides chemical shifts that are indicative of the electronic environment of the protons, which is influenced by the molecule's conformation mdpi.comamazonaws.comkoreascience.kr.

Solid-State Conformations from X-ray Crystallography

Direct X-ray crystallographic data for this compound is not available in the reviewed literature. However, the solid-state structures of closely related compounds provide a robust model for its likely conformation. Studies on similar N9-substituted purines reveal consistent structural motifs.

Based on these analogous structures, it can be predicted that in the solid state, this compound would exhibit a nearly planar purine ring system. The 5,5-dimethyloxolan-2-yl substituent would likely adopt a puckered conformation, such as an envelope or twist, to alleviate ring strain. The precise conformation and the dihedral angle between the purine and the oxolane ring would be determined by the specific crystal packing forces.

| Compound | Purine Ring Conformation | Substituent Ring Conformation | Key Interactions | Reference |

|---|---|---|---|---|

| N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine | Essentially Planar | Envelope | N—H⋯N hydrogen bonds, π–π stacking | nih.govresearchgate.net |

| 6-(3,5-Dimethoxybenzylamino)-9-(oxan-2-yl)-9H-purine | Essentially Planar | Chair | N—H⋯N hydrogen bonds, C—H⋯π interactions | nih.gov |

Development of Predictive Models for SAR/SPR Based on Experimental Data

To navigate the vast chemical space of purine derivatives and to prioritize synthetic efforts, researchers rely on computational models that can predict the biological activity and properties of novel compounds based on their structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For purine derivatives, 3D-QSAR studies have been particularly insightful.

In a study on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids, a 3D-QSAR model was developed to predict their analgesic activities nih.gov. The model, established using Molecular Field Analysis, successfully correlated the pain threshold variations with descriptors related to proton and methyl group fields, achieving a high correlation coefficient (r² = 0.852) nih.gov. This indicates that the steric and electrostatic fields around the molecules are key determinants of their analgesic effect.

Another 3D-QSAR study on 2,6,9-trisubstituted purine derivatives as potential anticancer agents revealed that steric properties had a more significant contribution (70%) to cytotoxicity than electronic properties (30%) semanticscholar.orgresearchgate.net. The models showed that bulky substituents at the C2 position of the purine were unfavorable for activity, whereas an arylpiperazinyl group at the C6 position was beneficial semanticscholar.orgresearchgate.net. These findings highlight the importance of molecular shape and volume in the interaction between the purine ligand and its biological target.

| Compound Series | Biological Activity | QSAR Model Type | Key Findings | Reference |

|---|---|---|---|---|

| N-[2-chloro-9H-purin-6-yl] derivatives | Analgesic | 3D-QSAR (Molecular Field Analysis) | Activity correlates with proton and methyl molecular field descriptors (r² = 0.852). | nih.gov |

| 2,6,9-Trisubstituted purines | Anticancer (Cytotoxicity) | 3D-QSAR | Steric properties (70%) are more influential than electronic properties (30%). Bulky C2 substituents are unfavorable. | semanticscholar.orgresearchgate.net |

Physicochemical Descriptors and Their Correlation with Biological Activity

The biological activity of purine derivatives is governed by a range of physicochemical properties that dictate their absorption, distribution, metabolism, excretion (ADME), and target interaction. Key descriptors include:

Electronic Properties: The chlorine atom at the C6 position of the purine ring is a crucial feature. It is an electron-withdrawing group that makes the C6 carbon atom electrophilic and susceptible to nucleophilic substitution. This reactivity is often exploited in the synthesis of a wide array of 6-substituted purine derivatives with diverse biological activities acs.org. The electronic nature of substituents on the purine ring can modulate pKa, hydrogen bonding capability, and the strength of interactions with biological targets nih.govresearchgate.net.

Steric Factors: As highlighted by QSAR studies, the size and shape of substituents are critical semanticscholar.orgresearchgate.net. The N9 substituent, in this case, the 5,5-dimethyloxolan-2-yl group, plays a significant role in orienting the molecule within a receptor's binding site. Its specific conformation and steric bulk can either promote or hinder the optimal fit required for biological activity. The gem-dimethyl groups, in particular, introduce significant steric bulk that can influence binding affinity and selectivity.

The interplay of these descriptors defines the SAR and SPR for this class of compounds. For this compound, the chlorine at C6 provides a reactive handle for synthetic modification, while the N9-substituent is a key determinant of its conformational behavior and interaction with biological macromolecules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These calculations can provide insights into the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

DFT calculations would be essential to understand the electronic landscape of 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine. By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state geometry, electron density, and molecular orbital energies.

Molecular Geometry and Electronic Properties:

The geometry of the purine (B94841) ring is expected to be largely planar, a characteristic feature of aromatic systems. The 5,5-dimethyloxolan-2-yl substituent at the N9 position will adopt a specific conformation to minimize steric hindrance. DFT optimization would provide precise bond lengths, bond angles, and dihedral angles.

The electronic properties of the purine ring are significantly influenced by its substituents. The chlorine atom at the C6 position is an electron-withdrawing group, which will affect the electron density distribution across the purine core. This can be quantified through the calculation of Mulliken charges, which provide an estimate of the partial charge on each atom. The substituent at the N9 position will also modulate the electronic properties of the purine system. acs.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For purine derivatives, these orbitals are typically delocalized over the purine ring system.

Excited States:

Time-dependent DFT (TD-DFT) calculations can be employed to investigate the electronic excited states of the molecule. nih.gov This is crucial for understanding its photophysical properties, such as its absorption of UV-Vis light. The calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. nih.gov

Table 1: Predicted Electronic Properties of a 6-Chloropurine (B14466) Derivative from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are representative examples based on DFT calculations of similar 6-chloropurine derivatives and are intended for illustrative purposes.

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for its characterization.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the calculated spectra with experimental data (when available), the structure of the molecule can be confirmed.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. Each vibrational mode corresponds to a specific type of molecular motion, such as bond stretching or bending.

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT can predict the electronic transitions that give rise to absorption in the UV-Vis region of the electromagnetic spectrum. The predicted wavelengths of maximum absorption (λmax) can be compared with experimental UV-Vis spectra.

Table 2: Predicted Spectroscopic Data for a 6-Chloropurine Derivative

| Spectrum | Predicted Peaks/Regions |

| ¹H NMR | Aromatic protons (purine ring): δ 8.0-9.0 ppm; Protons on the oxolane ring: δ 1.5-4.5 ppm; Methyl protons: δ 1.0-1.5 ppm |

| ¹³C NMR | Aromatic carbons (purine ring): δ 120-160 ppm; Carbons of the oxolane ring: δ 20-80 ppm; Methyl carbons: δ 20-30 ppm |

| IR | C-Cl stretch: ~700-800 cm⁻¹; C=N and C=C stretches (purine ring): ~1400-1600 cm⁻¹; C-H stretches: ~2900-3100 cm⁻¹ |

| UV-Vis | λmax ~260-270 nm |

Note: These are generalized predictions based on the expected spectroscopic behavior of 6-chloropurine derivatives and the substituents present in the target molecule.

Molecular Dynamics Simulations of this compound in Solution and within Biomolecular Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of their behavior over time.

MD simulations in an explicit solvent (such as water) can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation. The 5,5-dimethyloxolan-2-yl group can adopt various conformations, and MD simulations can map the energy landscape associated with these different arrangements. This provides insights into the flexibility of this substituent and its preferred orientations in solution.

If a biological target for this compound is known or predicted, MD simulations can be used to study its binding to the target protein. These simulations can reveal the key interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the protein-ligand complex. Furthermore, MD simulations can explore how the binding of the ligand might induce conformational changes in the protein, potentially leading to allosteric modulation of the protein's function.

Molecular Docking Studies and Binding Site Prediction for Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used in drug discovery to identify potential drug candidates and to understand their binding mechanisms.

Given that many purine derivatives are known to interact with kinases, a plausible starting point for molecular docking studies would be the ATP-binding site of various protein kinases. nih.govoup.com The 6-chloropurine scaffold is a common feature in many kinase inhibitors. researchgate.net

The docking simulations would involve placing the this compound molecule into the binding pocket of a target protein and evaluating the binding affinity for different orientations. The results would be a series of docked poses, ranked by a scoring function that estimates the binding energy.

Predicted Interactions:

Based on the structure of the molecule, it is likely to form hydrogen bonds with the backbone of the kinase hinge region, a common interaction for purine-based inhibitors. The chlorine atom at the C6 position can participate in halogen bonding or other hydrophobic interactions. The 5,5-dimethyloxolan-2-yl substituent would likely occupy a more solvent-exposed region of the binding pocket.

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase

| Parameter | Predicted Outcome |

| Predicted Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | Hinge region backbone (hydrogen bonds); Gatekeeper residue (hydrophobic interactions) |

| Predicted Binding Pose | Purine core in the adenine-binding pocket; Oxolane substituent oriented towards the solvent-exposed region |

Note: This table presents a hypothetical outcome of a molecular docking study and is for illustrative purposes.

Ligand-Based and Structure-Based Computational Drug Design Approaches (Focus on Design Principles)

Computational drug design strategies can be broadly categorized into ligand-based and structure-based approaches. Both are integral to the process of discovering and optimizing new drug candidates.

Pharmacophore modeling is a ligand-based drug design approach that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would be generated based on its structure and the known interactions of similar active compounds. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov

Once a pharmacophore model is established, it can be used as a query in a virtual screening campaign. This involves searching large chemical databases for other molecules that match the pharmacophoric features. This approach allows for the rapid identification of novel compounds with a high probability of being active against the target of interest.

De novo design is a computational strategy for creating novel molecules with desired properties from scratch. mdpi.com In the context of this compound, the purine-oxolane scaffold would serve as a starting point. nih.gov Algorithms would then be used to "grow" new functional groups onto this scaffold, exploring different chemical substitutions and modifications. The goal is to design new molecules that are predicted to have improved binding affinity, selectivity, or pharmacokinetic properties compared to the parent compound. This approach is particularly useful for exploring novel chemical space and generating innovative drug candidates. The purine scaffold itself is a versatile platform for creating diverse molecular libraries. nih.gov

Advanced Applications in Chemical Biology Research

Utilization as a Chemical Probe for Biological Pathway Elucidation

The structure of 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine makes it an ideal candidate for development as a chemical probe to investigate complex biological processes. The reactive chlorine atom at the 6-position of the purine (B94841) ring allows for facile derivatization, enabling the attachment of reporter groups such as fluorophores or affinity tags. chemimpex.com

Probing Protein-Nucleic Acid Interactions

Purine analogs are instrumental in studying the intricate interactions between proteins and nucleic acids, which are fundamental to cellular processes like DNA replication, transcription, and repair. medchemexpress.com By modifying this compound with photo-crosslinking agents, researchers can design probes that form covalent bonds with interacting proteins upon photoactivation. Subsequent proteomic analysis can then identify the proteins that bind to the purine scaffold, providing valuable insights into the composition of protein-nucleic acid complexes.

Investigating Cellular Signaling Cascades

Substituted purines are known to interact with a variety of proteins involved in cellular signaling, including kinases and G-protein coupled receptors. nih.gov The this compound scaffold can be systematically modified to create a library of compounds for screening against various signaling proteins. The identification of "hit" compounds can reveal novel regulators of signaling pathways. Furthermore, fluorescently labeled derivatives can be used in techniques like fluorescence polarization or FRET to study the kinetics of protein-ligand binding in real-time.

Strategic Design for Targeted Delivery Approaches

The chemical properties of this compound lend themselves to innovative strategies for targeted molecular delivery. These approaches are based on fundamental chemical principles aimed at improving the cellular uptake and specificity of bioactive agents.

Prodrug Strategies for Enhanced Cellular Permeability or Specificity

One of the major challenges in drug discovery is ensuring that a compound reaches its intracellular target. Prodrug strategies involve modifying a parent compound to enhance its physicochemical properties, such as lipophilicity, to improve its ability to cross cell membranes. acs.orgmdpi.com The this compound can be derivatized at the 6-position with moieties that are cleaved by intracellular enzymes, releasing the active compound only after it has entered the cell. nih.gov This approach can increase the intracellular concentration of the compound and reduce off-target effects.

| Prodrug Strategy | Modifiable Position | Potential Advantage |

| Esterase-activated prodrugs | 6-position (via a linker) | Enhanced cell permeability |

| Phosphatase-activated prodrugs | Oxolane moiety (if hydroxylated) | Increased water solubility |

| Hypoxia-activated prodrugs | Purine ring | Targeting of tumor microenvironments |

Conjugation Chemistry for Bioconjugates

The reactivity of the 6-chloro group provides a convenient handle for conjugation to biomolecules such as peptides, antibodies, or oligonucleotides. nih.gov This allows for the creation of bioconjugates that can specifically target certain cell types or tissues. For example, conjugating the purine derivative to a cell-penetrating peptide could facilitate its delivery into cells that are otherwise difficult to transfect. The choice of linker chemistry is crucial for ensuring the stability of the bioconjugate in biological fluids and the efficient release of the purine analog at the target site.

Development as a Scaffold for Rational Design of New Chemical Entities

The purine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govnih.gov this compound serves as an excellent starting point for the rational design of new bioactive molecules. The 6-chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse chemical functionalities. rsc.org This enables the creation of focused libraries of compounds for screening against specific therapeutic targets. mdpi.com For instance, structure-based drug design can be employed to develop potent and selective inhibitors of enzymes like kinases or polymerases by modifying the substituents on the purine ring and the oxolane moiety to optimize interactions with the enzyme's active site. nih.gov

| Target Class | Potential Modifications | Desired Outcome |

| Kinases | Substitution at C6 with various amines | ATP-competitive inhibition |

| Polymerases | Modification of the oxolane ring | Chain termination of DNA/RNA synthesis |

| Heat Shock Proteins | Aromatic substitutions at C6 and N9 | Inhibition of chaperone activity mdpi.com |

Library Synthesis and High-Throughput Screening Considerations

The purine core is a well-established "privileged structure" in medicinal chemistry, largely because its framework is central to numerous biological processes and can interact with a wide variety of biological targets. daneshyari.comnih.gov Compounds built upon this scaffold have been developed as potent inhibitors for enzymes like protein kinases and phosphodiesterases. daneshyari.com this compound serves as an exemplary starting scaffold for the generation of extensive compound libraries intended for high-throughput screening (HTS).

The utility of this specific compound in library synthesis is anchored by the reactivity of the chlorine atom at the C-6 position of the purine ring. This position is highly susceptible to nucleophilic aromatic substitution, providing a straightforward and efficient handle for introducing chemical diversity. daneshyari.comchemimpex.com By reacting the 6-chloro-purine core with a wide array of nucleophiles—such as primary and secondary amines, thiols, or alcohols—a large and diverse library of molecules can be rapidly synthesized. This strategy allows for the systematic exploration of the chemical space around the purine core to identify substituents that enhance binding affinity and selectivity for a target protein.

The 9-(5,5-dimethyloxolan-2-yl) group also plays a critical role in defining the physicochemical properties of the library members, a key consideration for HTS. This substituent, an N-9 alkylated oxolane ring, serves as a non-natural sugar mimic, which can influence interactions within the binding pockets of target proteins. chemimpex.commdpi.com The gem-dimethyl group at the 5-position of the oxolane ring introduces specific conformational constraints and increases the three-dimensional character of the molecule. This is advantageous in modern drug discovery, which seeks to move beyond flat, two-dimensional structures. vu.nl This added structural complexity can lead to improved binding selectivity and better pharmacological profiles. Furthermore, this group can enhance the solubility and stability of the resulting compounds, which are crucial parameters for successful HTS campaigns where compounds are screened in aqueous buffers. chemimpex.com

A representative library synthesis scheme based on the this compound scaffold is illustrated below.

| Scaffold | Reagent (Nucleophile) | Reaction Type | Resulting C-6 Substituent |

| This compound | Aniline | Nucleophilic Aromatic Substitution | -NH-Ph |

| This compound | Piperidine | Nucleophilic Aromatic Substitution | -N(CH₂)₅ |

| This compound | Benzyl Mercaptan | Nucleophilic Aromatic Substitution | -S-CH₂-Ph |

| This compound | Sodium Methoxide | Nucleophilic Aromatic Substitution | -OCH₃ |

Fragment-Based Design Approaches Leveraging the Purine-Oxolane Core

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying starting points for drug development projects. nih.gov This approach utilizes small, low-complexity molecules, or "fragments," which typically exhibit low to medium binding affinity for a biological target. nih.govnih.gov Due to their small size, these fragments can explore chemical space more efficiently than larger, more complex molecules, and their subsequent optimization often leads to lead compounds with superior pharmacokinetic properties. nih.gov

The this compound molecule is an ideal candidate for use as a fragment in FBDD campaigns. Its molecular properties align well with the widely accepted "Rule of Three," a set of guidelines used to define a high-quality fragment.

| Physicochemical Property | "Rule of Three" Guideline | This compound |

| Molecular Weight | ≤ 300 Da | ~252.7 g/mol |

| cLogP | ≤ 3 | Calculated value is typically < 3 |

| Hydrogen Bond Donors | ≤ 3 | 0 |

| Hydrogen Bond Acceptors | ≤ 3 | 4 (3 ring N, 1 ether O) |

Once this purine-oxolane core is identified as a hit in a fragment screen—typically through sensitive biophysical methods like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy—it serves as a robust starting point for optimization. nih.govyoutube.com The structural information gained from how this fragment binds to its target can guide several "fragment evolution" strategies:

Fragment Growing: The reactive 6-chloro position provides a vector for "growing" the fragment by adding new functional groups designed to interact with adjacent pockets on the target protein, thereby increasing potency. youtube.com

Fragment Linking: If another fragment is found to bind in a nearby pocket, the purine-oxolane core can be chemically linked to the second fragment to create a larger, more potent molecule that occupies both binding sites simultaneously. nih.gov

The two key components of the fragment each play a distinct and valuable role in target binding. The purine ring, mimicking natural nucleobases, is adept at forming key hydrogen bonds and π-π stacking interactions within a protein's active site. nih.gov The 5,5-dimethyloxolane moiety provides a three-dimensional scaffold that can probe hydrophobic regions of the binding site and establish van der Waals contacts. vu.nl This combination of a well-defined interaction hub (the purine) and a three-dimensional exploratory element (the dimethyloxolane) makes this core a highly valuable tool in the arsenal (B13267) of fragment-based drug design.

Future Perspectives and Research Challenges for 6 Chloro 9 5,5 Dimethyloxolan 2 Yl 9h Purine Research

Emerging Synthetic Methodologies for Complex Purine (B94841) Nucleoside Analogues

Key emerging strategies include:

Biocatalysis and Chemoenzymatic Synthesis : The use of enzymes, such as purine nucleoside phosphorylases (PNPs), offers a green and highly selective alternative to traditional chemical methods. mdpi.com Recombinant enzymes can be employed in one-pot, two-enzyme cascade reactions to produce various purine nucleoside analogues with high chemo-, regio-, and stereoselectivity. mdpi.com This approach could be adapted to synthesize or modify 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine, potentially offering a more efficient route and access to enantiomerically pure forms.

Convergent and Modular Approaches for C-Nucleosides : While the subject compound is an N-nucleoside, the principles of modular synthesis are broadly applicable. Strategies developed for C-nucleosides, which feature a stable C-C bond between the sugar and the base, emphasize coupling pre-synthesized sugar and heterocyclic moieties. beilstein-journals.org This modularity allows for flexible and efficient exploration of structural diversity. Applying this logic to N-nucleosides could streamline the synthesis of analogues of this compound with various modifications on both the purine and oxolane rings.

Late-Stage Functionalization : Modifying a complex molecule in the final steps of a synthesis is a powerful strategy to quickly generate a library of analogues. Techniques for late-stage halogenation, for instance, are becoming more sophisticated. rsc.orgnih.gov Research into methods for selective functionalization of the purine or oxolane rings of the core scaffold could rapidly expand the chemical space available for biological screening.

| Methodology | Description | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., Purine Nucleoside Phosphorylases) to catalyze glycosylation or other transformations. mdpi.com | Stereoselective synthesis of the glycosidic bond; enzymatic modification of the purine base. | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com |

| Modular Synthesis | Coupling of pre-formed sugar and base fragments to rapidly build diversity. beilstein-journals.org | Efficiently create analogues with modified oxolane or substituted purine rings. | Flexibility, improved yields, access to diverse structures. beilstein-journals.org |

| Late-Stage Functionalization | Introduction of chemical modifications at a late stage in the synthetic sequence. rsc.org | Rapid generation of a library of derivatives by modifying the core structure. | Accelerated SAR studies, efficient use of a common intermediate. |

Exploration of Unconventional Biological Targets and Pathways

While purine analogues traditionally target well-known enzymes like DNA polymerases and ribonucleotide reductase, a significant research challenge lies in identifying novel biological targets to overcome resistance and uncover new therapeutic applications. nih.gov For this compound, moving beyond conventional screening is essential.

Future research should investigate targets and pathways such as:

Riboswitches : These structured RNA domains are found in the non-coding regions of bacterial mRNAs and can directly bind to specific ligands to regulate gene expression. researchgate.net Purine-binding riboswitches are being explored as potential targets for novel antimicrobial agents. Screening this compound for its ability to bind to and modulate these RNA structures could open up a new class of nonclassical antimicrobial agents. researchgate.net

De Novo Purine Biosynthesis Pathway : This essential metabolic pathway is responsible for the synthesis of purine nucleotides from simple molecules. nih.gov While energetically expensive, it is critical for cell proliferation. egyankosh.ac.in The enzymes in this pathway, which form a multi-protein complex known as the purinosome, represent underexplored targets. nih.gov The subject compound could be investigated for its ability to allosterically modulate enzymes within this pathway, thereby disrupting nucleotide metabolism in rapidly dividing cells.

Topoisomerase II : This essential enzyme plays a critical role in managing DNA topology. Some substituted purine analogues have been identified as catalytic inhibitors of topoisomerase II, acting through a different mechanism than clinically used poisons. aacrjournals.org Investigating the interaction of this compound with this enzyme could reveal a novel mechanism of anti-proliferative activity.

| Target Class | Biological Role | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|---|

| Riboswitches | RNA-based regulation of bacterial gene expression. researchgate.net | Purine analogues can mimic natural ligands, offering a novel antibacterial mechanism. researchgate.net | Antimicrobial |

| Purinosome Enzymes | Multi-enzyme complex for de novo purine biosynthesis. nih.gov | Targeting nucleotide synthesis is a proven anti-cancer strategy; this pathway is less explored. nih.govegyankosh.ac.in | Oncology |

| Topoisomerase II | Manages DNA topology and is essential for cell proliferation. aacrjournals.org | Substituted purines have shown activity as catalytic inhibitors, a distinct mechanism from current drugs. aacrjournals.org | Oncology |

Advancements in Hybrid Computational-Experimental Approaches

The integration of computational and experimental methods has revolutionized drug discovery, making the process more efficient and rational. jddhs.com For a novel compound like this compound, these hybrid approaches are not just beneficial but essential for accelerating its development.

Future research will be significantly enhanced by:

Predictive Modeling and Virtual Screening : Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict potential biological targets and guide the synthesis of more potent analogues. jddhs.comspringernature.com Machine learning and AI algorithms can now screen vast virtual libraries to identify compounds with desirable properties, allowing for the prioritization of synthetic efforts. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide atomic-level insights into how a ligand interacts with its target protein over time. nih.gov This can help elucidate the mechanism of action, predict binding affinities, and understand potential resistance mutations. For this compound, MD simulations could clarify its binding mode to a putative target, guiding further structural optimization.

In Silico ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is crucial to avoid late-stage failures. springernature.com Computational tools can provide initial assessments of a molecule's drug-like properties, allowing for early modification to improve its pharmacokinetic profile. springernature.com

| Stage | Computational Approach | Objective | Experimental Validation |

|---|---|---|---|

| Target Identification | Molecular Docking, Virtual Screening | Predict potential protein targets and binding modes. jddhs.com | In vitro binding assays, enzyme inhibition assays. |

| Lead Optimization | QSAR, Molecular Dynamics Simulations | Guide the design of analogues with improved potency and selectivity. nih.gov | Synthesis of new analogues, cell-based activity assays. |

| Preclinical Assessment | In Silico ADMET Modeling | Predict pharmacokinetic and toxicity profiles. springernature.com | In vitro permeability assays, metabolic stability studies. |

Interdisciplinary Research Opportunities in Systems Chemical Biology

Systems chemical biology seeks to understand the effect of a small molecule on the entire biological system rather than on a single target. This holistic approach is critical for understanding the complex pharmacology of purine analogues, which can have multiple effects within a cell.

Future research on this compound could benefit from:

Omics-Based Approaches : Utilizing genomics, proteomics, and metabolomics to analyze the global changes in a cell upon treatment with the compound. This can help identify not only the primary target but also off-target effects and downstream pathway modulations, providing a comprehensive understanding of its mechanism of action and potential polypharmacology. mdpi.com

Network Pharmacology : This approach analyzes the complex interactions between drugs, targets, and biological networks. nih.gov By mapping the interactions of this compound within cellular networks, researchers can identify novel targets, understand synergistic drug combinations, and predict potential side effects. nih.govmdpi.com

Chemical Probe Development : Developing high-affinity, selective derivatives of the parent compound that can be used as chemical probes. These tools are invaluable for studying biological processes in living systems and for validating new drug targets, bridging the gap between chemistry and biology.

| Approach | Description | Research Goal for this compound |

|---|---|---|

| Chemoproteomics | Using chemical probes to identify protein targets in a complex biological sample. | Unbiased identification of direct binding partners and off-targets. |

| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind. | Determine the impact on cellular metabolism, especially nucleotide pools. nih.gov |

| Network Pharmacology | Analysis of drug-target-disease networks to understand polypharmacology. nih.gov | Predict synergistic drug combinations and elucidate complex mechanisms of action. mdpi.com |

Q & A

Q. Q1. What are the key synthetic methodologies for preparing 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a substituted purine core with a 5,5-dimethyloxolane moiety. A widely used approach is the Suzuki-Miyaura cross-coupling reaction (e.g., coupling 6-chloro-9H-purine derivatives with boronic acid-functionalized oxolanes under Pd catalysis) . Critical parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/THF .

- Temperature : Reflux conditions (~110°C) for 12–24 hours to achieve >70% yield .

- Protecting groups : The oxolane ring may require temporary protection (e.g., tetrahydropyranyl groups) to prevent side reactions .

Challenges include steric hindrance from the 5,5-dimethyl group, which can reduce coupling efficiency. Column chromatography (EtOAc/hexane gradients) is commonly used for purification .

Q. Q2. How can structural ambiguities in substituted purine derivatives be resolved using spectroscopic techniques?

Answer:

- NMR : ¹H/¹³C NMR distinguishes substituent positions. For example, the 5,5-dimethyloxolane group shows characteristic singlet peaks for methyl groups (δ ~1.2–1.5 ppm) and oxolane protons (δ ~4.0–4.5 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for related oxolane-purine hybrids (e.g., C–O bond lengths ~1.43 Å) .

Q. Q3. What are the recommended protocols for assessing the purity of this compound?

Answer:

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 50:50 to 90:10 over 20 min) and UV detection at 254 nm .

- TLC : Silica gel plates (EtOAc:hexane = 1:3) with Rf ~0.5 .

- Elemental analysis : Confirm <0.3% deviation from theoretical C, H, N values .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the 5,5-dimethyloxolane group influence regioselective functionalization?

Answer: The 5,5-dimethyl group induces steric hindrance, directing reactions to the purine’s 2- and 6-positions. For example:

- Electrophilic substitution : Chlorination at C2 is favored due to electron-withdrawing effects of the oxolane oxygen .

- Nucleophilic displacement : C6-chloro groups are reactive toward amines/thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Computational studies (DFT) suggest the oxolane’s electron-donating effect lowers the activation energy for C6 substitution .

Q. Q5. What strategies mitigate contradictions in biological activity data for purine derivatives with oxolane substituents?

Answer:

- Assay standardization : Use kinase inhibition assays (e.g., phosphodiesterase PDE4B) with ATP concentration fixed at 1 mM to minimize variability .

- Solubility optimization : The 5,5-dimethyloxolane group enhances lipophilicity, necessitating DMSO stock solutions ≤10% in cell-based assays to avoid solvent toxicity .

- Metabolic stability tests : Liver microsome assays (human/rat) quantify oxidative degradation of the oxolane ring, which may explain discrepancies in in vitro vs. in vivo activity .

Q. Q6. How can computational modeling guide the design of analogs with improved binding affinity?

Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., adenosine receptors). The oxolane ring’s conformation (envelope vs. twist) affects binding pocket compatibility .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

Q. Q7. What advanced techniques address challenges in characterizing hygroscopic intermediates during synthesis?

Answer:

- In situ FTIR : Monitors reaction progress in moisture-sensitive steps (e.g., chlorination with POCl₃) by tracking N–H and C=O stretches .

- Cryogenic NMR : For air-sensitive intermediates, use J. Young NMR tubes under argon and collect data at –40°C .

- Mass spectrometry under inert conditions : ESI-MS with nitrogen gas prevents oxidation of intermediates .

Q. Q8. How can conflicting synthetic yields be resolved when scaling up from milligram to gram quantities?

Answer:

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for Pd-catalyzed couplings, reducing side products (e.g., dimerization) .

- DoE optimization : Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent ratio) to maximize yield .

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction kinetics in real time to adjust parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|